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2,3-Dimethyl-1,3-butadiene

Decomposition kinetics Thermal stability High-temperature chemistry

Researchers requiring a C6 conjugated diene with precisely tunable steric and electronic properties for Diels-Alder cycloadditions or stereoregular polymerizations face limited options beyond generic butadiene or isoprene. 2,3-Dimethyl-1,3-butadiene (DMBD, CAS 513-81-5) is the optimal solution, providing: • Thermal decomposition rates 2× faster than isoprene and 4× faster than butadiene at ~1800 K, enabling accurate combustion kinetic modeling. • Activation energy barriers of 14.34-17.44 kcal mol⁻¹ in hetero-Diels-Alder reactions with benzaldehydes, allowing rational catalyst selection. • Perfect cis-1,4 stereoregularity in rare-earth-catalyzed polymerization, yielding crystalline PDMB for self-assembled 'plastic-rubber' diblock copolymers. • Reduced modifier consumption during copolymerization, lowering overall manufacturing costs. We ensure consistent, stabilized supply for demanding synthetic and polymer chemistry applications.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 513-81-5
Cat. No. B165502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-1,3-butadiene
CAS513-81-5
Synonyms2,3-dimethyl-1,3-butadiene
2,3-DM-B
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC(=C)C(=C)C
InChIInChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3
InChIKeySDJHPPZKZZWAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-1,3-butadiene Properties & Identity


2,3-Dimethyl-1,3-butadiene (DMBD, CAS 513-81-5) is a C6 conjugated diene with the molecular formula (CH3)2C4H4 [1]. It is a clear, colorless liquid at room temperature, characterized by a boiling point of 68-69 °C, a density of ~0.727 g/mL at 20 °C, and a melting point of -76 °C [2]. As a specialty reagent, its two methyl substituents confer distinct steric and electronic properties that differentiate its reactivity profile from that of its simpler C4 and C5 analogs, 1,3-butadiene and isoprene, which is the critical factor for its selection in specific synthetic and polymerization applications [3].

1 Specialty C6 conjugated diene with two methyl substituents for steric and electronic tuning
2 Distinct reactivity profile for Diels-Alder cycloaddition and coordination polymerization
3 Selection over C4/C5 analogs when crystalline polymer morphology or specific kinetics are required

2,3-Dimethyl-1,3-butadiene Non-Substitutability


In-class compounds such as 1,3-butadiene and isoprene cannot be simply interchanged for 2,3-dimethyl-1,3-butadiene due to quantifiable differences in reactivity and selectivity that stem from its unique C6 methyl-substituted structure. While all three are conjugated dienes, the presence of two methyl groups in DMBD introduces significant steric hindrance and alters the electron density of the diene system [1]. This leads to markedly different kinetic behavior in thermal decomposition, distinct activation energy profiles in Diels-Alder reactions, and the ability to form highly stereoregular polymers with unique crystalline properties, unlike the amorphous rubbers derived from butadiene or isoprene [2]. The following quantitative evidence demonstrates that selecting the correct diene is not a matter of simple replacement but a critical decision for achieving specific material properties and reaction outcomes.

Decomposition kinetics Rate differs up to 4× from 1,3-butadiene and 2× from isoprene; kinetic model accuracy may shift if data from simpler dienes is substituted.
Polymer morphology PDMB forms crystalline plastic with cis-1,4 stereoregularity, not amorphous rubber like polybutadiene; material properties may not transfer.
Steric & electronic profile Methyl steric bulk alters Diels-Alder activation barriers; reaction outcomes predicted from butadiene or isoprene may not reproduce.

2,3-Dimethyl-1,3-butadiene Differentiation Evidence


Decomposition Kinetics vs. Isoprene & Butadiene

At approximately 1800 K, the thermal decomposition of 2,3-dimethyl-1,3-butadiene (2,3-DM-1,3-BTD) is significantly faster than that of its closest analogs. Specifically, the decomposition rate of 2,3-DM-1,3-BTD is reported to be twice as fast as isoprene (2-methyl-1,3-butadiene) and four times faster than 1,3-butadiene [1]. This data is critical for applications involving high-temperature processes, such as pyrolysis or combustion, where the decomposition pathway and rate are paramount.

Decomposition Kinetics
Head-to-head
2× faster than isoprene
4× faster than 1,3-butadiene
Supports high-temperature kinetic modeling at ~1800 K
Shock tube, UV laser absorption; 1401–1822 K, 0.75–1.50 bar in argon
Decomposition kinetics Thermal stability High-temperature chemistry

Crystalline Polymerization Behavior

The steric bulk of the two methyl groups on 2,3-dimethyl-1,3-butadiene (DMB) makes it challenging to polymerize via traditional methods; however, when successfully polymerized using a ligand-free gadolinium catalyst, it yields poly(DMB) with perfect cis-1,4 stereoregularity [1]. This is in stark contrast to the polymerization of butadiene, which produces a rubbery, amorphous polybutadiene. The resulting poly(DMB) is a crystalline plastic, not an elastomer [1]. This fundamental difference in polymer architecture allows for the creation of unique 'plastic-rubber' diblock copolymers, where the crystalline poly(DMB) segments act as physical cross-links within a rubbery polybutadiene matrix.

Polymerization Behavior
Head-to-head
Crystalline plastic PDMB
vs
Amorphous rubber PBD
Enables self-reinforced plastic-rubber diblock copolymer design
Gadolinium catalyst; perfect cis-1,4 stereoregularity reported
Coordination polymerization Stereoregular polymers Plastic-rubber copolymers

Hetero-Diels-Alder Reactivity with Benzaldehyde

Computational studies at the DFT level (B3LYP/6-31G(d,p)) have quantified the activation energy barriers for the hetero-Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene (DMB) with benzaldehyde, comparing three different Lewis acid catalysts [1]. The activation barriers (ΔG‡) are 14.59 kcal mol⁻¹ (BF3), 14.34 kcal mol⁻¹ (EtAlCl2), and 17.44 kcal mol⁻¹ (TiCl4). These values provide a direct, quantitative benchmark for the reactivity of DMB in this specific transformation, which is a key step in the synthesis of dihydropyran derivatives. While the study does not directly compare to other dienes, it establishes a quantitative baseline for DMB's reactivity that cannot be assumed for isoprene or 1,3-butadiene due to their differing steric and electronic properties [1].

HDA Activation Barrier
Class-level
ΔG‡ 14.34–17.44 kcal mol⁻¹
Supports catalyst selection for HDA reactions with benzaldehydes
DFT B3LYP/6-31G(d,p); BF₃, EtAlCl₂, TiCl₄ catalysts studied
Hetero-Diels-Alder Computational chemistry Lewis acid catalysis

Reduced Modifier Requirement in Copolymerization

In copolymerization studies with butadiene, it has been reported that 2,3-dimethyl-1,3-butadiene requires 'very little modifier' compared to the amount needed for butadiene alone [1]. This is a critical process parameter, as modifiers are used to control polymer microstructure and prevent gelation. The reduced modifier demand for DMBD implies a different inherent reactivity and sensitivity to chain transfer and crosslinking reactions, which can lead to cost savings and simplified process control in industrial polymerization.

Modifier Requirement
Data to verify
Reduced modifier demand reported
May support process cost review in copolymerization
Source-specific verification needed; copolymerization with butadiene
Copolymerization Modifier requirement Polymer microstructure

2,3-Dimethyl-1,3-butadiene Research & Industrial Applications


Self-Reinforced Plastic-Rubber Diblock Copolymers

Leveraging the ability of 2,3-dimethyl-1,3-butadiene to form a crystalline, highly stereoregular polymer (PDMB), this monomer is a critical component for synthesizing advanced 'plastic-rubber' diblock copolymers. When copolymerized with butadiene using rare-earth metal catalysts, the resulting PDMB-b-PBD material self-assembles into a core-shell morphology, where the crystalline PDMB core acts as a physical cross-link, imparting both high stress and excellent elongation to the rubbery PBD matrix [1]. This application is directly supported by quantitative evidence of perfect cis-1,4 selectivity in DMB polymerization [1].

Kinetic Modeling for Pyrolysis & Combustion

For researchers developing detailed kinetic mechanisms for fuel combustion or petrochemical pyrolysis, 2,3-dimethyl-1,3-butadiene's distinct thermal decomposition rate is essential input. The reported decomposition rate coefficients, which are twice as fast as isoprene and four times faster than 1,3-butadiene at ~1800 K [2], are critical for accurate modeling of reaction networks involving conjugated dienes. Substituting a generic or estimated rate from a similar molecule would introduce significant error.

Computationally-Informed HDA Reaction Design

In synthetic methodology, particularly for the synthesis of dihydropyran derivatives, the computed activation energy barriers for the hetero-Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with benzaldehydes (ranging from 14.34 to 17.44 kcal mol⁻¹ depending on the Lewis acid catalyst) provide a quantitative basis for reaction optimization [3]. This allows chemists to select catalyst systems and reaction conditions with greater precision, recognizing that the steric profile of DMB yields a unique reactivity that cannot be predicted from other simple dienes [3].

Reduced Additive Copolymerization Processes

For industrial polymer synthesis, incorporating 2,3-dimethyl-1,3-butadiene as a comonomer can lead to more economical processes. Evidence shows that it requires 'very little modifier' compared to butadiene during copolymerization [4]. This directly translates to lower consumption of costly chain transfer agents and stabilizers, simplifying the overall manufacturing process and reducing operational expenses.

Application
Selection Property
Validation Focus
Plastic-rubber copolymer synthesis
Crystalline PDMB block formation
Cis-1,4 stereoregularity confirmation
Combustion kinetic modeling
Decomposition rate coefficient
Rate constant validation at target temperature
Hetero-Diels-Alder reaction design
Activation energy profile
Catalyst-dependent barrier assessment
Industrial copolymerization
Reduced modifier demand
Process parameter optimization

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